![molecular formula C9H11NO2 B3143532 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol CAS No. 527681-60-3](/img/structure/B3143532.png)

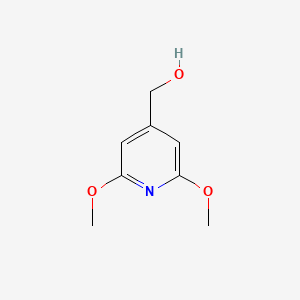

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol

Vue d'ensemble

Description

Molecular Structure Analysis

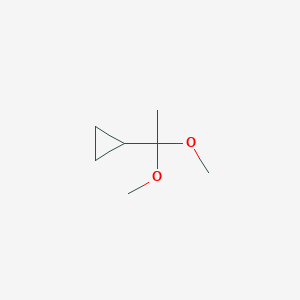

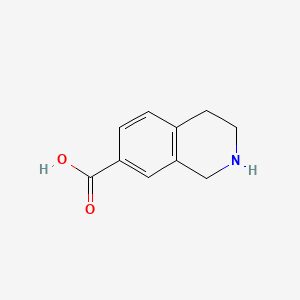

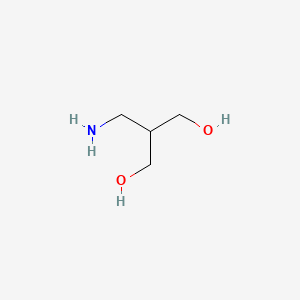

The molecular structure of DHPM is complex and involves a number of different elements. The empirical formula of DHPM is C9H11NO2 . The structure may be viewed using various chemical structure visualization tools .Chemical Reactions Analysis

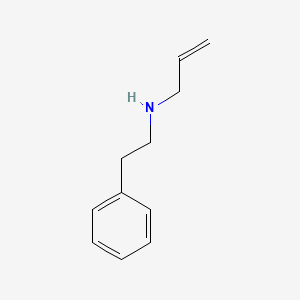

The chemical reactions involving DHPM are complex and can involve a number of different reactants and products. For example, one reaction involves the use of methanol, polymer-bound trimethyl ammonium cyanoborohydride, and acetic acid .Physical And Chemical Properties Analysis

DHPM is a solid compound . Its molecular weight is 165.19 . Other physical and chemical properties may vary depending on the specific conditions of the experiment.Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been emphasized for synthesizing pyranopyrimidine scaffolds, which share structural similarities with the compound of interest. Such catalysts facilitate one-pot multicomponent reactions to develop bioavailable and pharmacologically relevant derivatives, underscoring the versatility and importance of these compounds in medicinal chemistry (Parmar, Vala, & Patel, 2023).

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The utility of pyrazolo[3,4-b]pyridine, a related heterocyclic scaffold, as kinase inhibitors in drug discovery demonstrates the relevance of structurally similar compounds in designing therapeutics. Such scaffolds can achieve multiple binding modes with kinases, highlighting their potential in generating bioactive molecules with specific therapeutic targets (Wenglowsky, 2013).

Building Blocks of Synthetic Relevance

3,4-Dihydro-2(1H)-pyridones and their derivatives, closely related to the compound , serve as privileged structures in synthetic chemistry. Their significance lies in their broad biological activity and their role as precursors for a variety of compounds with notable biological activity. This emphasizes the potential of such heterocycles in medicinal chemistry, where they can lead to the development of new therapeutics with diverse pharmacological profiles (Chalán-Gualán et al., 2022).

Green Multi-Component Synthesis

The importance of atom-economic, eco-friendly approaches for synthesizing complex molecules, including fused heterocyclic derivatives, has been highlighted. Such methodologies are crucial for developing pharmaceuticals and underscore the relevance of efficiently generating structurally complex and diverse heterocyclic compounds (Dhanalakshmi et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of the compound 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol are currently unknown . This compound is a unique chemical provided to early discovery researchers

Biochemical Pathways

Without specific information on the compound’s targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it would be possible to map out the biochemical pathways that the compound influences and their downstream effects.

Result of Action

The molecular and cellular effects of 3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol’s action are currently unknown

Propriétés

IUPAC Name |

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c11-6-8-4-7-2-1-3-12-9(7)5-10-8/h4-5,11H,1-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXVCUSYHDODUGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=NC=C2OC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dihydro-2H-pyrano[2,3-c]pyridin-6-ylmethanol | |

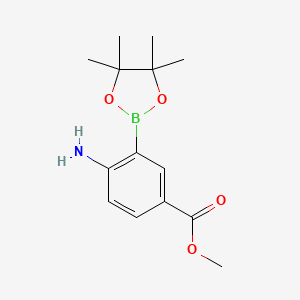

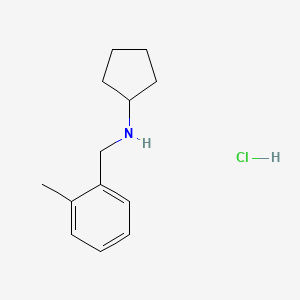

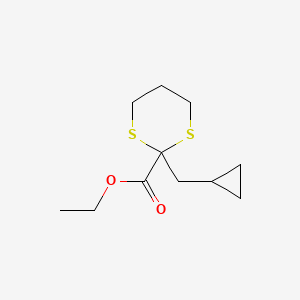

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

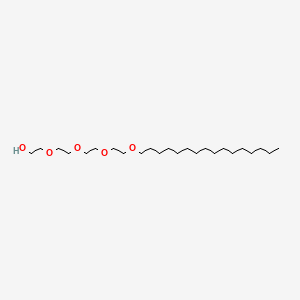

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

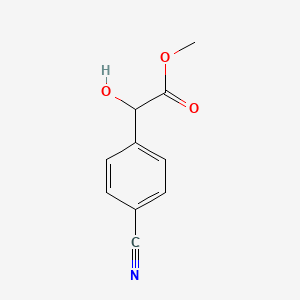

![2-[(4-Methylbenzyl)oxy]benzoic acid](/img/structure/B3143545.png)

![6-Bromo-5-nitrobenzo[de]isochromene-1,3-dione](/img/structure/B3143547.png)